

A Comparative Guide to the Definitive Structural Elucidation of 2-(1-methylcyclopropyl)ethanol

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Compound of Interest

Compound Name: 2-(1-Methylcyclopropyl)ethanol

Cat. No.: B3060211

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For researchers, synthetic chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern science. While routine analytical techniques provide essential connectivity data, they often fall short of providing the absolute, high-resolution structural information required for intellectual property, regulatory submission, and understanding structure-activity relationships (SAR). This guide provides an in-depth comparison of analytical methodologies for confirming the structure of **2-(1-methylcyclopropyl)ethanol**, a chiral alcohol featuring the unique steric and electronic properties of a cyclopropane ring. We will establish why single-crystal X-ray crystallography stands as the definitive "gold standard" and compare its outputs with complementary, yet less definitive, spectroscopic and computational methods.

The Challenge: Beyond Simple Connectivity

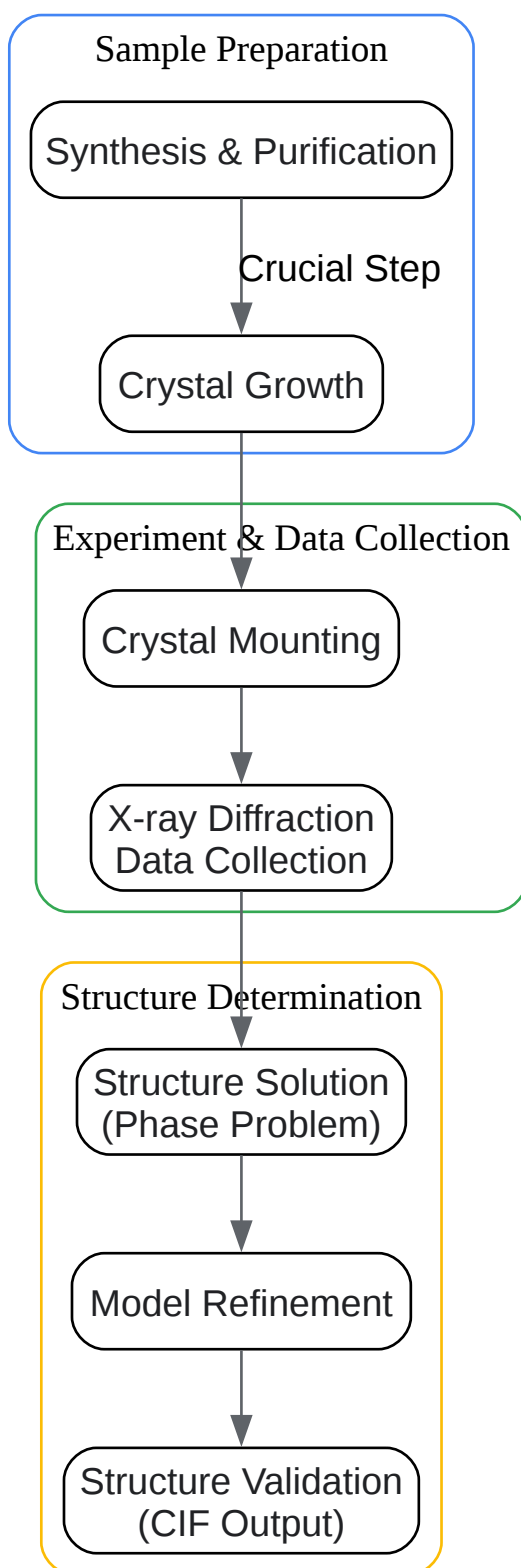
The structure of **2-(1-methylcyclopropyl)ethanol** ($C_6H_{12}O$) presents a subtle but critical challenge.^{[1][2]} While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can readily confirm the carbon-hydrogen framework and the presence of the cyclopropyl and ethanol moieties, they do not directly reveal the precise bond lengths, bond angles, and, most importantly, the absolute configuration of the chiral center without ambiguity or reliance on derivatization.^{[3][4][5]} For molecules entering development pipelines, such ambiguity is unacceptable.

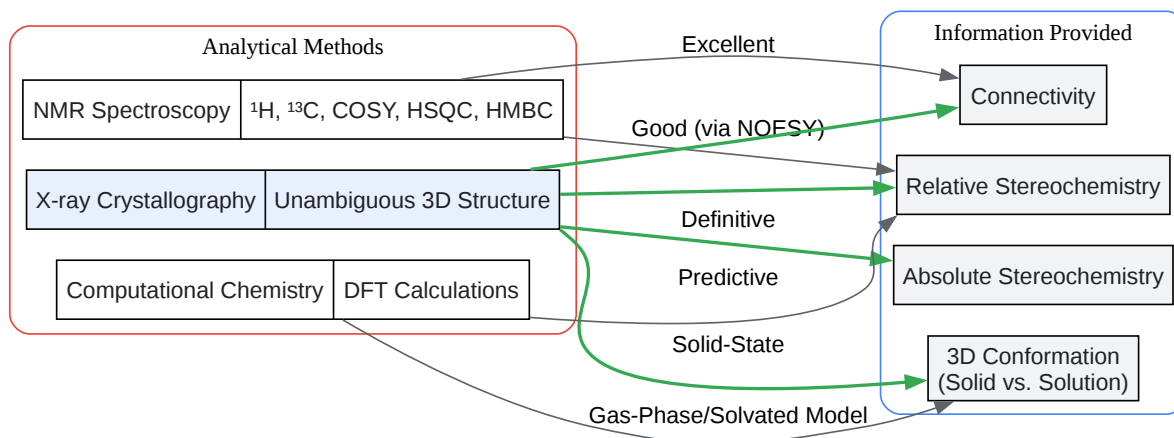
The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is an unparalleled technique that provides a precise and accurate three-dimensional map of electron density within a molecule.^{[6][7]} By analyzing how a crystal diffracts a beam of X-rays, we can determine the exact spatial coordinates of each atom, yielding an unambiguous structural determination.^{[8][9]}

Causality in the Crystallographic Workflow

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The quality of the final data is directly dependent on the quality of the crystal.^[10]





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